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Introduction

Caleosins are a unique family of calcium-binding proteins ubiquitously found in the plant
kingdom, associated with lipid droplets and the endoplasmic reticulum.[1] These proteins play a
crucial role in various physiological processes, including lipid metabolism, signal transduction,
and responses to biotic and abiotic stress.[2] Their dual localization and involvement in stress
pathways make them an interesting target for research and potential drug development.
Accurate determination of their subcellular distribution is paramount to understanding their
function. This document provides detailed protocols for two powerful techniques to visualize the
subcellular localization of Caleosin in plant cells: immunofluorescence microscopy and
immunogold electron microscopy.

Data Presentation

The following tables provide recommended starting concentrations and conditions for
antibodies and other key reagents based on established protocols for similar plant proteins.
Optimization will be required for specific antibodies and plant tissues.

Table 1: Recommended Antibody Dilutions for Immunofluorescence
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Starting Dilution

Antibody Host Species Type
Range
Anti-Caleosin )
_ Rabbit/Mouse Polyclonal/Monoclonal  1:100 - 1:1000
(Primary)
Anti-Rabbit/Mouse Fluorophore-
Goat/Donkey ) 1:200 - 1:500
IgG (Secondary) conjugated

Table 2: Recommended Antibody and Gold Conjugate Dilutions for Immunogold Electron

Microscopy
Reagent Type Starting Dilution Range
Anti-Caleosin (Primary )
] Rabbit/Mouse 1:50 - 1:200
Antibody)
Goat anti-Rabbit/Mouse 1gG ]
Gold-conjugated (10-15 nm) 1:20 - 1:50

(Secondary Antibody)

Experimental Protocols

Immunofluorescence Microscopy of Caleosin in
Arabidopsis thaliana Roots (Whole-Mount)

This protocol is adapted from established methods for whole-mount immunolocalization in
Arabidopsis roots and is suitable for visualizing Caleosin in its native tissue context.[3][4]

Materials:

Arabidopsis thaliana seedlings (5-7 days old)

Fixation Solution (4% paraformaldehyde in 1x PBS, pH 7.4)

Microtubule Stabilizing Buffer (MTSB)

Cell Wall Digestion Solution (e.g., 0.5% Cellulase, 0.1% Pectolyase in MTSB)
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e Permeabilization Buffer (1% Triton X-100 in 1x PBS)
e Blocking Solution (5% BSA in 1x PBS)

e Primary Antibody (anti-Caleosin)

e Fluorophore-conjugated Secondary Antibody

e DAPI solution (for nuclear counterstaining)

o Antifade Mounting Medium

e Microscope slides and coverslips

Procedure:

Fixation: Fix seedlings in 4% paraformaldehyde in 1x PBS for 60 minutes at room
temperature.

e Washing: Wash the seedlings three times with 1x PBS for 10 minutes each.

o Cell Wall Digestion: Incubate seedlings in cell wall digestion solution for 30-60 minutes at
37°C. The incubation time should be optimized to allow antibody penetration without
destroying tissue morphology.

e Permeabilization: Permeabilize the tissue with 1% Triton X-100 in 1x PBS for 20 minutes.

e Blocking: Block non-specific binding by incubating in 5% BSA in 1x PBS for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate with the primary anti-Caleosin antibody (diluted in
blocking solution) overnight at 4°C.

e Washing: Wash three times with 1x PBS containing 0.1% Tween 20 for 10 minutes each.

e Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary
antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.
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Washing: Repeat the washing step as in step 7.

Counterstaining: Incubate with DAPI solution for 10 minutes to stain the nuclei.

Mounting: Mount the seedlings on a microscope slide with antifade mounting medium.

Imaging: Visualize the samples using a confocal laser scanning microscope.

Immunogold Electron Microscopy of Caleosin in Plant
Leaf Cells

This protocol provides a general framework for localizing Caleosin at the ultrastructural level in
plant leaf tissue sections.[5][6]

Materials:

Small pieces of young plant leaves

» Fixation Solution (2% paraformaldehyde, 0.5% glutaraldehyde in 0.1 M phosphate buffer, pH
7.4)

e 0.1 M Phosphate Buffer

o Ethanol series (50%, 70%, 90%, 100%) for dehydration

e LR White resin

o Nickel grids

» Blocking Solution (5% BSA in 1x PBS)

e Primary Antibody (anti-Caleosin)

¢ Gold-conjugated Secondary Antibody (e.g., 10 nm gold particles)
o Uranyl acetate and lead citrate for contrasting

Procedure:
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» Fixation: Fix small leaf pieces in fixation solution for 2 hours at room temperature.
e Washing: Rinse the samples three times in 0.1 M phosphate buffer for 10 minutes each.

o Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%,
100%), 15 minutes at each concentration.

« Infiltration and Embedding: Infiltrate the tissue with LR White resin according to the
manufacturer's instructions and polymerize at 60°C.

e Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on
nickel grids.

» Blocking: Float the grids on a drop of blocking solution for 30 minutes.

e Primary Antibody Incubation: Incubate the grids on a drop of primary anti-Caleosin antibody
solution (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.

» Washing: Wash the grids by transferring them over a series of drops of 1x PBS.

e Secondary Antibody Incubation: Incubate the grids on a drop of gold-conjugated secondary
antibody solution for 1 hour at room temperature.

e Washing: Wash the grids thoroughly with distilled water.
» Staining: Stain the sections with uranyl acetate and lead citrate.

e Imaging: Examine the grids using a transmission electron microscope.

Visualizations
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Caption: Workflow for whole-mount immunofluorescence localization of Caleosin.
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Caption: Workflow for immunogold electron microscopy of Caleosin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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